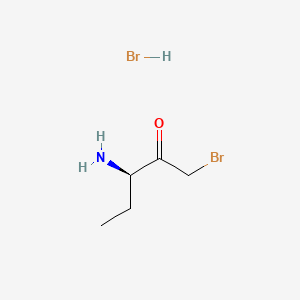
(3R)-3-amino-1-bromopentan-2-one hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-amino-1-bromopentan-2-one hydrobromide is a versatile chemical compound used in various scientific research fields. Its unique properties make it valuable for studying enzyme reactions and developing pharmaceuticals. The compound is characterized by the presence of an amino group and a bromine atom attached to a pentanone backbone, which contributes to its reactivity and utility in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 3-pentanone using bromine in the presence of a catalyst, followed by the reaction with ammonia or an amine to introduce the amino group. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of (3R)-3-amino-1-bromopentan-2-one hydrobromide may involve large-scale bromination and amination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-amino-1-bromopentan-2-one hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, to form different derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include substituted pentanones, alcohols, and various condensation products, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(3R)-3-amino-1-bromopentan-2-one hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Employed in enzyme inhibition studies and as a probe for investigating biochemical pathways.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of enzyme inhibitors and receptor modulators.
Industry: Applied in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mecanismo De Acción
The mechanism by which (3R)-3-amino-1-bromopentan-2-one hydrobromide exerts its effects involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzymatic activity. This interaction often involves the formation of covalent bonds or strong non-covalent interactions with amino acid residues in the enzyme’s active site .
Comparación Con Compuestos Similares
Similar Compounds
3-bromopropylamine hydrobromide: Similar in structure but with a shorter carbon chain.
2-bromoethylamine hydrobromide: Another related compound with a different carbon chain length.
3-chloropropylamine hydrochloride: Similar in functionality but with chlorine instead of bromine.
Uniqueness
(3R)-3-amino-1-bromopentan-2-one hydrobromide is unique due to its specific combination of an amino group and a bromine atom on a pentanone backbone. This unique structure allows it to participate in a wide range of chemical reactions and makes it particularly valuable in synthetic and medicinal chemistry .
Propiedades
IUPAC Name |
(3R)-3-amino-1-bromopentan-2-one;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO.BrH/c1-2-4(7)5(8)3-6;/h4H,2-3,7H2,1H3;1H/t4-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBADYKBWFQYER-PGMHMLKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)CBr)N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)CBr)N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br2NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.95 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-methylbicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B6608781.png)
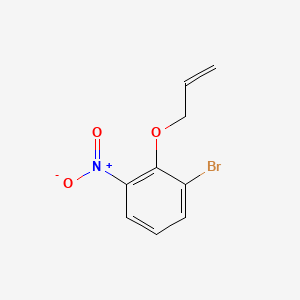
![tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate hydrochloride](/img/structure/B6608798.png)
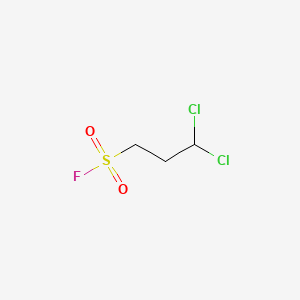
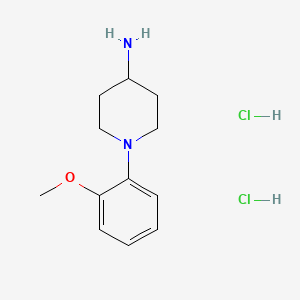
![3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B6608831.png)
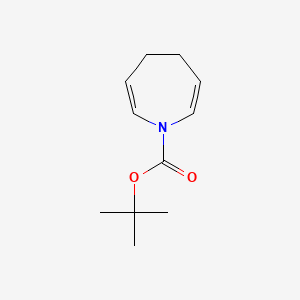
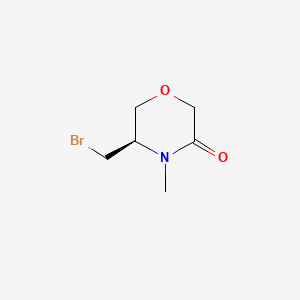
![tert-butyl 2-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}morpholine-4-carboxylate](/img/structure/B6608843.png)
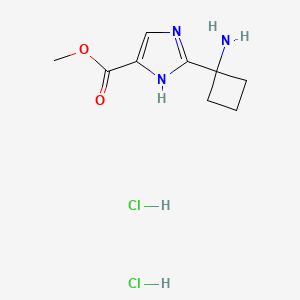
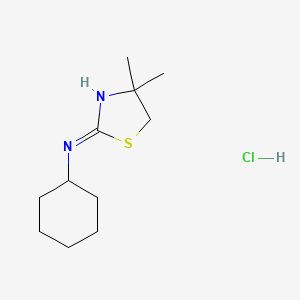
![5-azatricyclo[4.1.0.0,2,4]heptane hydrochloride](/img/structure/B6608875.png)

![1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-3-carbonitrile](/img/structure/B6608883.png)
